Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1)

Catalog No.
S569871
CAS No.
22722-98-1
M.F
C6H16AlNaO4
M. Wt
202.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethano...

CAS Number

22722-98-1

Product Name

Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1)

IUPAC Name

sodium;alumanylium;2-methoxyethanolate

Molecular Formula

C6H16AlNaO4

Molecular Weight

202.16 g/mol

InChI

InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;;

InChI Key

XJIQVZMZXHEYOY-UHFFFAOYSA-N

SMILES

COCC[O-].COCC[O-].[Na+].[AlH2+]

Synonyms

dihydrobis(2-methoxyethoxy)aluminate, Red-Al, Vitride

Canonical SMILES

COCC[O-].COCC[O-].[Na+].[AlH2+]

Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1), commonly known as sodium bis(2-methoxyethoxy)aluminum hydride, is an organoaluminium compound with the chemical formula C₆H₁₆AlNaO₄ and a molecular weight of approximately 202.16 g/mol. This compound appears as a colorless, viscous liquid at room temperature, solidifying into a glassy state below 0 °C. It is stable up to 170 °C but decomposes above 214 °C, with decomposition occurring suddenly at higher temperatures. The presence of methoxyethoxy groups enhances its solubility in various organic solvents, including ethers and aromatic hydrocarbons .

Potential Use as a Reducing Agent:

Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1), also known as sodium bis(2-methoxyethoxy)aluminate (SDMA), has been explored for its potential as a reducing agent in various scientific research applications. Studies have shown its ability to reduce various organic functional groups, including carbonyls, alkenes, and nitro groups, to their corresponding alcohols, alkanes, and amines, respectively [, ]. This reducing capability makes SDMA a potential candidate for reactions such as:

  • Selective reduction of functional groups: SDMA's ability to selectively reduce specific functional groups while leaving others intact makes it valuable in organic synthesis, allowing for targeted modifications of molecules [].
  • Reductive deoxygenation: SDMA has been shown to be effective in removing oxygen atoms from organic molecules, potentially leading to the development of new methods for biomass conversion and the production of biofuels [].

Potential as a Hydrogen Source:

Due to its ability to release hydrogen gas upon hydrolysis, SDMA has been investigated as a potential source of hydrogen for various applications, including fuel cells and hydrogen storage []. Research is ongoing to explore ways to improve the efficiency and control of hydrogen generation from SDMA.

Potential Applications in Catalysis:

The unique properties of SDMA, such as its reducing ability and Lewis acidic aluminum center, have made it a potential candidate for use as a catalyst in various chemical reactions. Studies suggest its potential application in:

  • Polymerization reactions: SDMA may act as a catalyst for the polymerization of various monomers, potentially leading to the development of new materials with specific properties [].
  • Organic transformations: The Lewis acidity of the aluminum center in SDMA could be utilized to activate substrates for various organic transformations, potentially leading to the development of new and efficient synthetic methods [].

Sodium bis(2-methoxyethoxy)aluminum hydride serves primarily as a reducing agent in organic synthesis. Key reactions include:

  • Reduction of Nitro Compounds: Converts nitroarenes to azoxyarenes and azoarenes.
  • Reduction of Carbonyls: Reduces aldehydes, ketones, carboxylic acids, esters, acyl halides, and anhydrides to primary alcohols.
  • Reduction of Lactones and Epoxides: Transforms these cyclic compounds into diols.
  • Methylation Reactions: Acts as a methylation reagent for aryl-activated compounds .

While specific biological activities of sodium bis(2-methoxyethoxy)aluminum hydride are not extensively documented, it is known to be hazardous. It reacts violently with water, producing flammable gases and causing potential burns upon contact. Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs. Therefore, it is classified as harmful and requires careful handling in laboratory settings .

The synthesis of sodium bis(2-methoxyethoxy)aluminum hydride typically involves the reaction of aluminum hydride with methoxyethanol under controlled conditions. The general process includes:

  • Preparation of Aluminum Hydride: This can be achieved through various methods including the reduction of aluminum salts.
  • Reaction with Methoxyethanol: Aluminum hydride is then reacted with excess methoxyethanol to form the desired aluminate compound.
  • Isolation: The product is purified by distillation or recrystallization from suitable solvents .

Sodium bis(2-methoxyethoxy)aluminum hydride finds numerous applications in organic chemistry:

  • Organic Synthesis: Used as a versatile reducing agent for synthesizing various organic compounds.
  • Polymer Chemistry: Acts as a catalyst for crosslinking reactions in polymer systems.
  • Pharmaceuticals: Employed in the synthesis of optically active compounds and amino alcohols .

Interaction studies primarily focus on the reactivity of sodium bis(2-methoxyethoxy)aluminum hydride with moisture and other reactive substances. Its violent reaction with water poses significant safety risks, leading to the release of flammable gases. Additionally, its corrosive nature necessitates protective measures during handling and storage .

Several compounds exhibit similar chemical properties or functionalities to sodium bis(2-methoxyethoxy)aluminum hydride. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Sodium Aluminum HydrideNaAlH₄A more widely used reducing agent; less selective compared to sodium bis(2-methoxyethoxy)aluminum hydride.
Lithium Aluminum HydrideLiAlH₄Known for its strong reducing properties; often used in similar applications but has different reactivity profiles.
Sodium BorohydrideNaBH₄A milder reducing agent that is more stable in aqueous solutions compared to sodium bis(2-methoxyethoxy)aluminum hydride.

Sodium bis(2-methoxyethoxy)aluminum hydride is unique due to its dual functionality as both a reducing agent and a methylation reagent, along with its specific solubility characteristics that allow it to be utilized in diverse organic syntheses .

UNII

04JL3B71VP

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 199 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 166 of 199 companies with hazard statement code(s):;
H228 (33.73%): Flammable solid [Danger Flammable solids];
H260 (46.99%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (18.67%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (33.13%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (19.28%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (15.66%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (51.81%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

22722-98-1

Dates

Modify: 2023-08-15

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